molecular formula C11H15IN2O2S B183536 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine CAS No. 914610-38-1

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine

Cat. No. B183536
M. Wt: 366.22 g/mol
InChI Key: GXWCORNPALTRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine, also known as IPSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Additionally, we will list future directions for IPSMP research.

Mechanism Of Action

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine is known to interact with specific receptors in the body, including serotonin and dopamine receptors. It has been found to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.

Biochemical And Physiological Effects

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have various biochemical and physiological effects, depending on the specific receptors it interacts with. In studies involving the 5-HT1A receptor, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have anxiolytic and antidepressant-like effects, indicating its potential as a therapeutic agent for mood disorders. In studies involving dopamine receptors, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to modulate reward-related behavior, indicating its potential as a tool for studying addiction and motivation.

Advantages And Limitations For Lab Experiments

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has several advantages as a research tool, including its high purity and stability, as well as its specific interactions with target receptors. However, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine research, including further investigation of its potential therapeutic applications, as well as its use as a tool for studying specific receptor systems in the body. Additionally, there is potential for the development of new 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine derivatives with improved properties and specificity. Overall, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine shows promise as a valuable research tool with potential applications in various fields of scientific research.

Scientific Research Applications

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been used to study the role of specific neurotransmitter receptors in the brain. In biochemistry, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been used to study the interaction between proteins and small molecules.

properties

CAS RN

914610-38-1

Product Name

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine

Molecular Formula

C11H15IN2O2S

Molecular Weight

366.22 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C11H15IN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3

InChI Key

GXWCORNPALTRDK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pipsyl chloride (1.21 g, 4.0 mmol) was dissolved in THF (12 mL) and 4-methylpiperazine (1.1 mL, 12.2 mmol) was added dropwise. The resulting suspension was allowed to stir at RT over night. Filtration and washing with THF afforded crop 1 of compound 58. The mother liquors were concentrated, taken up in CH2Cl2, washed with H2O and brine, then dried over Na2SO4 to afford a second crop of compound 58.
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

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